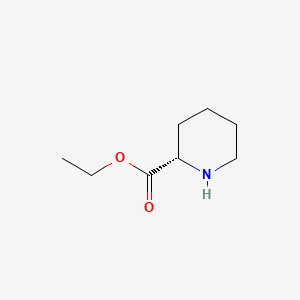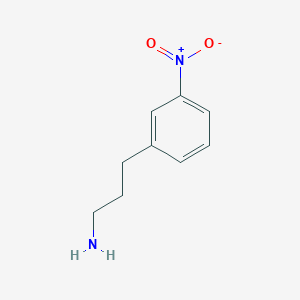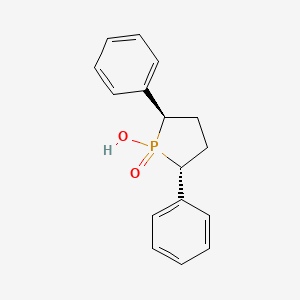
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide
Vue d'ensemble
Description
“(2R,5R)-1-Hydroxy-2,5-diphenylphospholane 1-oxide” is a chemical compound with the molecular formula C16H17O2P . It is used in various chemical reactions and has a significant role in organic chemistry .
Physical And Chemical Properties Analysis
“(2R,5R)-1-Hydroxy-2,5-diphenylphospholane 1-oxide” has a predicted boiling point of 532.8±50.0 °C and a predicted density of 1.22±0.1 g/cm3 . It also has a predicted pKa of 2.65±0.60 .Applications De Recherche Scientifique
Enantioselective Catalysis
- Fiaud's acid serves as a chiral Brønsted acid catalyst in the asymmetric Friedel-Crafts alkylation of indoles with 2-butene-1,4-diones. This application showcases its role in facilitating reactions with high yield and enantioselectivity, which is crucial in synthesizing complex targets with sensitive functionalities at room temperature (Chatterjee et al., 2017).
Synthesis and Resolution of Chiral Compounds
- The synthesis of cyclic phosphinic acid derivatives of (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide has been achieved. These derivatives are important in the resolution of enantiomers, a critical process in the production of chiral substances (Guillen et al., 2002).
Chiral Phosphine Ligands
- This compound is also a precursor in the synthesis of chiral phosphine ligands, which are pivotal in asymmetric synthesis and catalysis. The resolution methods and stereochemical analyses of these ligands have been extensively studied, demonstrating their utility in various organic reactions (Bagi et al., 2014).
Organocatalysis
- In the field of organocatalysis, (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide is used in stereo-selective processes. The catalytic asymmetric synthesis involving this compound demonstrates its effectiveness in producing high enantiomeric excesses, which is essential in the synthesis of chiral molecules (Hintermann et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
(2R,5R)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQOEHGCNDFQE-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](P(=O)([C@H]1C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid](/img/structure/B3177748.png)
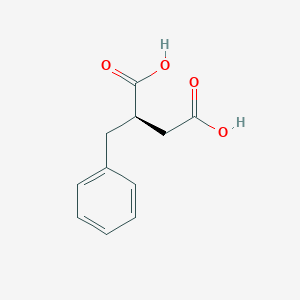
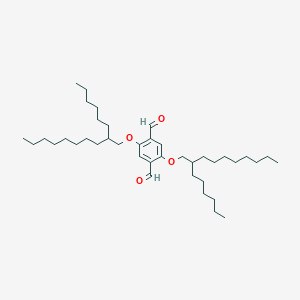
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3177769.png)

![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)
![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-propylphenyl)ethynyl]-4'-ethyl-](/img/structure/B3177800.png)

